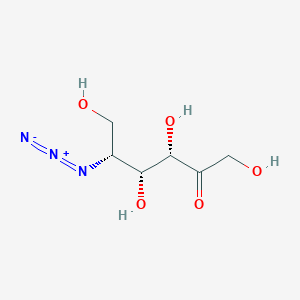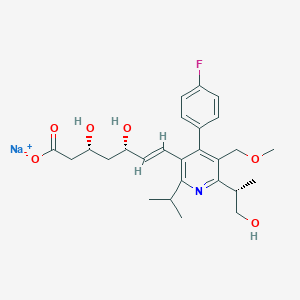
Hydroxycérivastatine sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Cerivastatin Sodium Salt, also known as Cerivastatin, is a synthetic lipid-lowering drug used to treat high cholesterol. It is a member of the statin family of drugs, which are known for their ability to inhibit the production of cholesterol in the liver. Cerivastatin is a prodrug, meaning that it is converted to its active form after ingestion. Its molecular formula is C23H34ClN3O5S2Na and its molecular weight is 553.14 g/mol.
Applications De Recherche Scientifique
Inhibiteur de la réductase de l'HMG-CoA
L'hydroxycérivastatine sel de sodium est un inhibiteur de la réductase de l'hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) {svg_1}. Cette enzyme catalyse la conversion de l'HMG-CoA en mévalonate, un intermédiaire essentiel dans la biosynthèse du cholestérol {svg_2}.
Synthèse du cholestérol et inhibition de la croissance
Il inhibe la synthèse du cholestérol et la croissance des myocytes artériels humains {svg_3}. Cette propriété en fait un outil précieux dans la recherche cardiovasculaire, en particulier dans les études liées à l'athérosclérose {svg_4}.
Activité anti-inflammatoire
Outre son activité hypolipidémiante, l'this compound s'est avérée posséder des activités non lipidiques, telles qu'une action anti-inflammatoire {svg_5}. Cela en fait un candidat potentiel pour la recherche sur les maladies inflammatoires.
Inhibition de la prolifération cellulaire
L'this compound s'est avérée inhiber la prolifération des cellules musculaires lisses de l'aorte de rat {svg_6}. Cette propriété pourrait être utile dans la recherche liée aux maladies vasculaires et au cancer.
Études de signalisation cellulaire
L'this compound a été utilisée dans des études de signalisation cellulaire {svg_7}. Elle peut aider à comprendre le réseau complexe de transduction des signaux dans les cellules.
Inhibition de l'activité de liaison de AP-1 et NF-kB
L'this compound contribue à diminuer l'activation de la MAP kinase, bloquant l'activité de liaison de AP-1 (protéine activatrice-1) et NF-kB (facteur nucléaire-kB) {svg_8}. Cette propriété peut être utile dans la recherche liée à l'expression et à la régulation des gènes.
Développement de méthodes analytiques
Le développement de nouvelles méthodes analytiques pour les médicaments statines comme l'this compound est d'une grande importance {svg_9}. Ces méthodes sont employées tout au long du cycle de vie d'un médicament, de la conception et de la fabrication aux essais cliniques, à l'ajustement du schéma posologique, au contrôle qualité et à la protection de l'environnement {svg_10}.
Amélioration des dommages rénaux
L'this compound s'est avérée inhiber les réponses inflammatoires et améliorer les dommages rénaux {svg_11}. Cela en fait un candidat potentiel pour la recherche sur les maladies rénales.
Analyse Biochimique
Biochemical Properties
Hydroxy Cerivastatin Sodium Salt interacts with the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Hydroxy Cerivastatin Sodium Salt decreases cholesterol in hepatic cells, leading to upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Cellular Effects
Hydroxy Cerivastatin Sodium Salt has been shown to inhibit the cell cycle and induce apoptosis in various cell types . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of Hydroxy Cerivastatin Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Temporal Effects in Laboratory Settings
The effects of Hydroxy Cerivastatin Sodium Salt have been studied over time in laboratory settings. It has been found that the drug’s effects on cholesterol levels and cell function are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of Hydroxy Cerivastatin Sodium Salt have been observed to vary with dosage . For instance, in WHHL rabbits, a low-density lipoprotein receptor-deficient animal model, cerivastatin was administered at a dose of 0.6 mg kg(-1) day(-1) for 32 weeks, leading to a decrease in plasma cholesterol levels and suppression of atherosclerosis .
Metabolic Pathways
Hydroxy Cerivastatin Sodium Salt is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Transport and Distribution
Hydroxy Cerivastatin Sodium Salt is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue; conversely, preclinical studies have shown a high affinity for liver tissue, the target site of action .
Subcellular Localization
The subcellular localization of Hydroxy Cerivastatin Sodium Salt is primarily at the site of its target enzyme, HMG-CoA reductase . This enzyme is located in the endoplasmic reticulum of cells, where it plays a crucial role in the mevalonate pathway that leads to the production of cholesterol .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxy Cerivastatin Sodium Salt involves the conversion of Cerivastatin to Hydroxy Cerivastatin, followed by the formation of the sodium salt.", "Starting Materials": [ "Cerivastatin", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Cerivastatin is reacted with hydrogen peroxide in the presence of a catalyst to yield Hydroxy Cerivastatin.", "The Hydroxy Cerivastatin is then reduced with sodium borohydride to form Hydroxy Cerivastatin Sodium Salt.", "The Hydroxy Cerivastatin Sodium Salt is purified using a mixture of methanol and water." ] } | |
Numéro CAS |
189060-31-9 |
Formule moléculaire |
C26H34FNNaO6 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |
Clé InChI |
TUYBKPRGKCUDGR-ZZDRRHRHSA-N |
SMILES isomérique |
C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
Synonymes |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
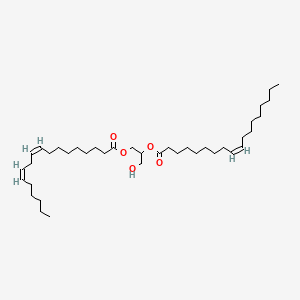
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
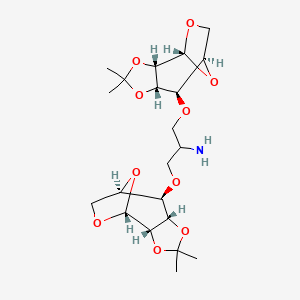
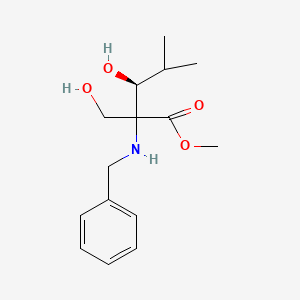


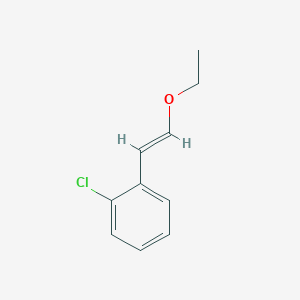

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

